molecular formula C11H22N2O B14360074 1,2-Bis(dimethylamino)hept-1-en-4-one CAS No. 91868-53-0

1,2-Bis(dimethylamino)hept-1-en-4-one

Cat. No.: B14360074
CAS No.: 91868-53-0
M. Wt: 198.31 g/mol
InChI Key: RDCGEULOLULFAE-UHFFFAOYSA-N
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Description

1,2-Bis(dimethylamino)hept-1-en-4-one is an organic compound with the molecular formula C11H22N2O It is characterized by the presence of two dimethylamino groups attached to a heptenone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2-Bis(dimethylamino)hept-1-en-4-one can be synthesized through several synthetic routes. One common method involves the reaction of hept-1-en-4-one with dimethylamine in the presence of a suitable catalyst. The reaction typically occurs under mild conditions, with the temperature maintained around 25-30°C. The reaction mixture is stirred for several hours until the desired product is obtained .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient and scalable synthesis. The use of automated systems allows for precise control of reaction parameters, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1,2-Bis(dimethylamino)hept-1-en-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,2-Bis(dimethylamino)hept-1-en-4-one has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various amine derivatives.

    Biology: Investigated for its potential role in biochemical pathways and interactions with biological molecules.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,2-Bis(dimethylamino)hept-1-en-4-one involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to modulation of their activity. Additionally, it may participate in redox reactions, influencing cellular redox balance and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    1,2-Bis(dimethylamino)ethane: Similar structure but with a shorter carbon chain.

    1,2-Bis(dimethylamino)propane: Similar structure with a three-carbon chain.

    1,2-Bis(dimethylamino)butane: Similar structure with a four-carbon chain.

Uniqueness

1,2-Bis(dimethylamino)hept-1-en-4-one is unique due to its heptenone backbone, which imparts distinct chemical properties and reactivity compared to its shorter-chain analogs. This uniqueness makes it valuable for specific applications where longer carbon chains are advantageous .

Properties

CAS No.

91868-53-0

Molecular Formula

C11H22N2O

Molecular Weight

198.31 g/mol

IUPAC Name

1,2-bis(dimethylamino)hept-1-en-4-one

InChI

InChI=1S/C11H22N2O/c1-6-7-11(14)8-10(13(4)5)9-12(2)3/h9H,6-8H2,1-5H3

InChI Key

RDCGEULOLULFAE-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)CC(=CN(C)C)N(C)C

Origin of Product

United States

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